molecular formula C5H8ClNO2S B1448195 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride CAS No. 1432681-16-7

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Cat. No. B1448195
M. Wt: 181.64 g/mol
InChI Key: DOPCRGLDAAXZDQ-UHFFFAOYSA-N
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Description

“2-Cyano-2,2-dimethylethane-1-sulfonyl chloride” is a chemical compound with the CAS number 1432681-16-7 . It has a molecular weight of 181.64 and a molecular formula of C5H8ClNO2S .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The boiling point is not specified .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Heterocyclic Compounds : 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is used in the synthesis of various heterocyclic compounds. For example, 3-Cyanopyridine-2-sulfonyl chlorides were synthesized by oxidative chlorination, which are key intermediates in the production of N-substituted sulfonylamides (Dmitrieva et al., 2009).
  • Reactions with Nucleophiles : 2-Cyanoindole derivatives, prepared using similar cyano compounds, react with various nucleophiles, demonstrating the versatility of these cyano compounds in synthetic chemistry (Lin & Fang, 1993).

Catalysis and Material Synthesis

  • Catalytic Reactions : The compound finds application in catalytic processes. For instance, 1-ethenylcyclopropylsulfonates, which can be derived from similar cyano sulfonyl compounds, undergo palladium(0) catalyzed nucleophilic substitution, showcasing their potential in catalyzed synthetic transformations (Stolle et al., 1992).
  • Material Synthesis : The synthesis of nitriles from primary amides or aldoximes, involving the use of similar cyano compounds, highlights their role in the preparation of materials with potential industrial applications (Ding et al., 2018).

Pharmaceutical and Biological Applications

  • Antimicrobial Compound Synthesis : Cyanoacetamides, related to 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, are used in the synthesis of heterocycles with sulfamoyl moiety, demonstrating significant antibacterial and antifungal activities, indicating their potential in pharmaceutical research (Darwish et al., 2014).

Industrial Applications

  • Production of Detergents and Resins : Sulfonyl chlorides, closely related to 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, are extensively used in the production of detergents, ion-exchange resins, and pharmaceuticals, showcasing the industrial significance of these compounds (Lezina et al., 2011).

properties

IUPAC Name

2-cyano-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPCRGLDAAXZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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